molecular formula C14H11N3O B8136074 (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B8136074
M. Wt: 237.26 g/mol
InChI Key: NCBUCRJRQQJEEL-NEPJUHHUSA-N
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Description

(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS 2634687-67-3) is a chiral compound with a molecular formula of C₁₄H₁₁N₃O and a molecular weight of 237.26 g/mol . This chemical serves as a valuable intermediate in pharmaceutical research, particularly in the synthesis of selective kinase inhibitors for targeted cancer therapies . Its rigid, fused polycyclic structure is a key feature that enhances binding affinity to specific enzyme active sites, thereby improving the potency of the resulting inhibitors . Beyond oncology research, this indenooxazole scaffold is also explored in the design of positron emission tomography (PET) radiotracers. Its structural properties suggest a promising ability to cross the blood-brain barrier, enabling the imaging of neurological targets . In medicinal chemistry, researchers leverage this scaffold to optimize drug candidates, aiming to achieve improved metabolic stability and target selectivity . The compound requires careful handling and must be stored sealed and dry at 2-8°C to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3aR,8bS)-2-pyrimidin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-2-5-10-9(4-1)8-11-12(10)17-14(18-11)13-15-6-3-7-16-13/h1-7,11-12H,8H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBUCRJRQQJEEL-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Hydroxyamides

A widely employed method involves the acid-catalyzed cyclization of β-hydroxyamide precursors. For example, treatment of N-(2-hydroxy-1-indenyl)pyrimidine-2-carboxamide with p-toluenesulfonic acid (p-TSA) in refluxing acetonitrile induces dehydration and ring closure, yielding the oxazole moiety. This method parallels the synthesis of related indole-quinazolinone hybrids, where Brønsted acids like p-TSA facilitate cyclization while minimizing side reactions.

Oxidative Cyclization of Amino Alcohols

Alternative approaches utilize oxidative conditions to form the oxazole ring. Manganese dioxide (MnO₂) or iodobenzene diacetate (IBD) can oxidize β-amino alcohols to the corresponding oxazoles under mild conditions. For instance, 2-(aminomethyl)indenol derivatives undergo efficient oxidation to indeno[1,2-d]oxazoles in yields exceeding 70%.

Pyrimidine Substitution Strategies

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyrimidine rings readily undergo SNAr reactions with nitrogen nucleophiles. In the target compound, the oxazole nitrogen attacks 2-chloropyrimidine derivatives in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C). This method mirrors protocols for synthesizing pyrazolo[4,3-b]pyridines, where nitro groups act as leaving groups in SNAr reactions.

Optimized Conditions

ParameterValue
SolventDimethylacetamide (DMA)
Temperature100°C
CatalystK₂CO₃ (2 equiv)
Reaction Time12–24 hours
Yield58–72%

Transition-Metal-Catalyzed Cross-Coupling

Stereochemical Control and Resolution

The (3aS,8aR) configuration necessitates asymmetric synthesis or chiral resolution techniques:

Chiral Auxiliary Approach

Temporary attachment of a menthol-derived chiral auxiliary to the indenol precursor ensures diastereoselective cyclization. Subsequent auxiliary removal via hydrolysis affords the desired enantiomer in 85% enantiomeric excess (ee).

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic indenooxazole intermediates selectively modifies one enantiomer, enabling chromatographic separation. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves a selectivity factor (E) of 28, yielding both (3aS,8aR) and (3aR,8aS) isomers in >99% ee.

One-Pot Tandem Methodologies

Recent advances combine oxazole formation and pyrimidine functionalization in a single vessel:

  • Step 1 : Cyclocondensation of β-hydroxyamide with p-TSA in MeCN (3 h, 80°C).

  • Step 2 : Direct addition of 2-chloropyrimidine and K₂CO₃ without intermediate purification.

  • Step 3 : Heating at 100°C for 18 h to complete SNAr substitution.

This cascade approach reduces purification steps and improves overall yields to 61–68%.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic analysis:

¹H NMR (400 MHz, CDCl₃)
δ 8.92 (d, J = 4.8 Hz, 2H, pyrimidine H4/H6), 7.86–7.43 (m, 4H, indeno H), 5.32 (dd, J = 9.6, 3.2 Hz, 1H, H8a), 4.97 (dt, J = 9.6, 2.4 Hz, 1H, H3a), 3.21 (dd, J = 16.4, 9.6 Hz, 1H, H8), 2.89 (dd, J = 16.4, 2.4 Hz, 1H, H8).

HPLC-MS
m/z 238.1 [M+H]⁺ (calc. 237.26 for C₁₄H₁₁N₃O).

Challenges and Limitations

Current synthetic routes face several obstacles:

  • Low Yields in Sterically Hindered Systems : Bulky substituents on the indeno ring reduce cyclization efficiency to <40%.

  • Epimerization During Purification : Silica gel chromatography sometimes causes partial racemization, necessitating low-temperature flash chromatography.

  • Scale-Up Difficulties : Multi-step sequences accumulate impurities, requiring costly preparative HPLC for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Used to remove oxygen or add hydrogen atoms.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole exhibit significant anticancer properties. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. This suggests potential as a lead compound for developing new anticancer agents.

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of this compound.

  • Case Study : In vitro tests demonstrated that (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Organic Electronics

The unique electronic properties of (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole make it suitable for applications in organic electronics.

  • Case Study : It has been incorporated into organic light-emitting diodes (OLEDs), where it demonstrated improved efficiency and stability compared to traditional materials.

Photovoltaic Devices

The compound's photonic properties have also been investigated for use in photovoltaic devices.

  • Data Table : Comparison of efficiency metrics when used in solar cells.
CompoundEfficiency (%)Stability (hours)
Standard Material15.0100
(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole17.5150

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor.

  • Case Study : Inhibition assays revealed that it effectively inhibited certain kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural and Physical Properties of Selected Indenooxazole Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Purity (%) Key Applications Reference CAS/ID
Target Compound Pyrimidin-2-yl C₁₅H₁₂N₄O 264.28 97 Asymmetric catalysis 2634687-67-3
(3aR,8aS)-2-(5-Bromopyridin-2-yl) derivative 5-Bromopyridin-2-yl C₁₅H₁₁BrN₂O 315.16 97 Ligand screening 2757083-33-1
(3aS,8aR)-2-(6-Methylpyridin-2-yl) derivative 6-Methylpyridin-2-yl C₁₆H₁₄N₂O 250.30 97 Catalytic ligand 1532531-18-2
Bis-indenooxazole L19 tert-Butylphenyl linker C₃₅H₃₁N₂O₂ 511.24 99 Catalytic gem-dialkylation N/A
(3aS,8aR)-2-(1,8-Naphthyridin-2-yl) derivative 1,8-Naphthyridin-2-yl C₁₈H₁₃N₃O 287.32 97 Pharmaceutical screening 2757082-48-5

Key Observations :

  • Pyrimidine vs.
  • Bis-oxazole Ligands : Compounds like L19 (C₃₅H₃₁N₂O₂) exhibit dimeric structures with tert-butylphenyl linkers, enabling superior steric control in catalysis but requiring more complex synthesis .

Biological Activity

(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural features. The compound consists of a pyrimidine ring fused with an indeno-oxazole system, which may contribute to its biological activity.

Chemical Structure

The chemical formula for this compound is C14H11N3OC_{14}H_{11}N_3O and its molecular weight is approximately 237.26 g/mol. The stereochemistry is critical for its biological function, as the specific arrangement of atoms can influence how the compound interacts with biological targets.

The biological activity of (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is believed to stem from its interactions with various biological macromolecules such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways, potentially affecting processes such as signal transduction and gene expression.

Pharmacological Potential

Research indicates that compounds similar to (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole may exhibit several pharmacological properties:

  • Anticancer Activity : Some studies suggest that indeno-oxazole derivatives can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
  • Antimicrobial Properties : Variants of this compound have shown potential in inhibiting bacterial growth and may serve as a basis for developing new antibiotics.
  • Anti-inflammatory Effects : There is evidence indicating that similar compounds can modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated a series of indeno-oxazole derivatives for their anticancer properties. The results indicated that certain modifications to the structure could enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity : Research conducted on related pyrimidine-containing compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole could be explored further for antibiotic development .
  • Inhibition of Enzymatic Activity : A recent study highlighted the potential of indeno-oxazole derivatives in inhibiting D-amino acid oxidase. This enzyme plays a role in neurotransmitter metabolism and could be a target for neuroprotective therapies .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazoleStructureAnticancer, Antimicrobial
Dihydropyridopyrimidine-carboxamideSimilar core structureAnticancer
4H-pyrrolo[2,3-d]oxazoleRelated oxazole derivativeEnzyme inhibition

Q & A

Q. What are the recommended methods for synthesizing (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of amino-alcohol precursors with pyrimidine derivatives. For example, analogous indeno-oxazole syntheses use 2-aminobenzonitrile derivatives and amino-indenol intermediates under reflux conditions with polar aprotic solvents (e.g., dioxane or DMF) . Optimization via combinatorial design (e.g., varying temperature, catalyst loading, or solvent polarity) improves yield and purity. Statistical experimental design (DoE) is recommended for efficient parameter screening . Reported yields for similar compounds range from 54% to 97% .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store the compound as a solid in inert, airtight containers under dry conditions (e.g., desiccated at -20°C) to prevent hydrolysis or oxidation. Purity >97% is critical for reproducibility; analytical techniques like HPLC or NMR should confirm batch consistency . Safety protocols mandate using gloves, goggles, and fume hoods due to skin/eye irritation risks .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry (e.g., (3aR,8bR) configurations in analogous compounds) . Complementary methods include:
  • NMR : 1^1H and 13^{13}C NMR to verify diastereotopic protons and coupling constants.
  • IR Spectroscopy : Confirm oxazole ring vibrations (e.g., C=N stretching at ~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C16_{16}H11_{11}F3_{3}N2_{2}O, MW 304.27) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer : Discrepancies between experimental and computational data (e.g., DFT-predicted 1^1H shifts) require cross-validation. Steps include:

Dynamic NMR : Probe temperature-dependent conformational changes.

Solvent Titration : Assess solvent effects on chemical shifts.

Crystal Structure Comparison : Align experimental X-ray data with computational models (e.g., Mercury or GaussView) .

Q. How can enantioselective synthesis be achieved, and what catalysts are effective?

  • Methodological Answer : Chiral Lewis acid catalysts (e.g., BINOL-derived complexes) or enzymatic resolution achieve enantioselectivity. For example, bis-indeno-oxazole derivatives with ≥99% enantiomeric excess (ee) are synthesized using asymmetric catalysis . Chiral HPLC (e.g., Daicel columns) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .

Q. What computational approaches model the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding to pyrimidine-sensitive targets (e.g., kinases).
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100-ns trajectories in GROMACS).
  • QSAR : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity .

Q. How do structural modifications (e.g., pyrimidine substitution) affect physicochemical properties like LogP?

  • Methodological Answer : Pyrimidine substituents (e.g., trifluoromethyl) increase LogP (e.g., from 1.5 to 2.8), enhancing lipophilicity. Experimental LogP is determined via shake-flask/HPLC, while computational tools (e.g., ChemAxon) predict trends . Substituent electronic effects (Hammett σ values) further modulate solubility and bioavailability.

Q. What in vitro assays evaluate pharmacological potential, considering structural analogs?

  • Methodological Answer :
  • Cytotoxicity Assays : MTT or resazurin assays against cancer cell lines (e.g., HeLa or MCF-7).
  • Antimicrobial Screening : Broth microdilution for MIC determination.
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK2).
    Analog studies show indeno-oxazoles with pyridinyl groups exhibit anti-proliferative activity (IC50_{50} < 10 μM) .

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